3-(1-methanesulfonyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol
Description
3-(1-Methanesulfonyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol is a pyrazoline derivative characterized by a dihydropyrazole core substituted with a methanesulfonyl group at position 1, a phenyl group at position 5, and a phenolic hydroxyl group at position 2. This structure imparts unique physicochemical and biological properties, making it relevant in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-(2-methylsulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-22(20,21)18-16(12-6-3-2-4-7-12)11-15(17-18)13-8-5-9-14(19)10-13/h2-10,16,19H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCORIREIDIFRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C(CC(=N1)C2=CC(=CC=C2)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Hydroxyacetophenone Derivatives
The starting material, 3-hydroxyacetophenone, undergoes functionalization to introduce substituents compatible with subsequent reactions. Chlorination at the ortho position relative to the hydroxyl group is achieved using N-chlorosuccinimide (NCS) in acetic acid with magnesium acetate as a catalyst. This method, adapted from pyrazoline derivative syntheses, selectively chlorinates the acetophenone ring without affecting the hydroxyl group, yielding 3-chloro-2-hydroxy-5-methoxyacetophenone in ~50% yield after recrystallization.
Chalcone Formation via Claisen-Schmidt Condensation
Chalcone intermediates are synthesized by condensing 3-hydroxyacetophenone derivatives with aromatic aldehydes. For instance, reacting 3-chloro-2-hydroxy-5-methoxyacetophenone with benzaldehyde in ethanol under basic conditions (barium hydroxide) generates (2E)-1-(3-chloro-2-hydroxy-5-methoxyphenyl)-3-phenylprop-2-en-1-one. This step requires meticulous temperature control (70–80°C) and inert atmosphere (nitrogen) to prevent side reactions, achieving yields of 60–70%. Substituting benzaldehyde with other aldehydes introduces variability in the aryl group at the pyrazoline’s 3-position.
Cyclization to Pyrazoline Using Hydrazine Hydrate
Cyclization of the chalcone intermediate with hydrazine hydrate (99%) in ethanol under reflux forms the dihydropyrazole ring. The reaction proceeds via nucleophilic attack of hydrazine on the α,β-unsaturated ketone, followed by intramolecular cyclization. Optimized conditions (4 hours at 70–80°C under nitrogen) yield 2-chloro-6-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-methoxyphenol with >90% purity after ethanol recrystallization.
Introduction of the Methanesulfonyl Group
The methanesulfonyl moiety is introduced at the pyrazoline’s nitrogen via nucleophilic substitution. This step demands careful control of reaction parameters to avoid over-sulfonation or decomposition.
Sulfonylation Reaction Conditions
A solution of the pyrazoline intermediate (1.0 equivalent) in dichloromethane is treated with potassium carbonate (1.2 equivalents) to deprotonate the NH group. Methanesulfonyl chloride (1.1 equivalents) is added dropwise at 0°C, and the mixture is stirred at room temperature for 1–2 hours. The reaction is quenched with aqueous sodium bicarbonate, and the product is extracted into ethyl acetate. Column chromatography (silica gel, ethyl acetate/petroleum ether) isolates 3-(1-methanesulfonyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol in 75–85% yield.
Characterization of Sulfonylated Product
Critical spectroscopic data confirm successful sulfonylation:
-
¹H NMR (400 MHz, CDCl₃) : δ 7.82–7.26 (m, 5H, Ar-H), 6.92 (s, 1H, phenolic -OH), 5.41 (dd, J = 11.6 Hz, 1H, pyrazoline H-4), 3.82 (s, 3H, SO₂CH₃), 3.12–2.98 (m, 2H, pyrazoline H-5).
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IR (KBr) : 3250 cm⁻¹ (-OH stretch), 1320 cm⁻¹ and 1145 cm⁻¹ (S=O asymmetric and symmetric stretches).
Optimization of Crystallization and Purification
Final product purity is enhanced through solvent-mediated crystallization. Patented methods for related sulfonylated pyrazolines recommend using C₁–C₄ alkanols (e.g., isopropanol) or alkanediols (e.g., ethylene glycol) mixed with water.
Recrystallization Protocol
Dissolving the crude product in hot isopropanol (60°C) and gradually adding water until cloudiness appears induces crystallization. Seeding with pre-formed crystals of the desired polymorph ensures consistent crystal habit. After 24 hours at 4°C, the precipitate is filtered and dried under vacuum, yielding colorless needles with >98% purity by HPLC.
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for each synthesis step:
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Chalcone formation | Barium hydroxide, ethanol, 70–80°C | 65 | 90 |
| Cyclization | Hydrazine hydrate, ethanol, reflux | 80 | 92 |
| Sulfonylation | Methanesulfonyl chloride, K₂CO₃, CH₂Cl₂ | 78 | 95 |
| Recrystallization | Isopropanol/water (3:1), seeding | 95 | 98 |
Mechanistic Insights and Side Reactions
Competing Pathways During Sulfonylation
Under basic conditions, the pyrazoline’s NH group acts as a nucleophile, attacking the electrophilic sulfur in methanesulfonyl chloride. Excess base or elevated temperatures may lead to sulfonate ester formation at the phenolic -OH, necessitating stoichiometric control.
Chemical Reactions Analysis
Types of Reactions: 3-(1-Methanesulfonyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed: The reactions can yield various products, depending on the conditions and reagents used. For example, oxidation may produce phenolic derivatives, while reduction can lead to the formation of corresponding alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-(1-methanesulfonyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol has been studied for its potential biological activity. It may serve as a precursor for the development of new drugs or as a tool in biochemical assays.
Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory agent or in the treatment of certain diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound may be used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 3-(1-methanesulfonyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups: The target compound’s methanesulfonyl group contrasts with benzothiazole in BP or quinoline in QFP , affecting electron density and fluorescence properties.
- Solubility: Phenolic and sulfonyl groups in the target compound likely improve water solubility compared to non-polar analogs like coumarin-carbazole derivatives .
Antiviral and Antioxidant Potential
- Pyrazolic Chalcone (11) : A dimethoxyphenyl-substituted analog showed 89.64% antioxidant activity (DPPH assay), comparable to vitamin C. The target compound’s phenol group may similarly enhance radical scavenging.
- Coumarin-Carbazole Derivatives : Demonstrated anticancer activity via apoptosis induction, linked to carbazole’s planar structure. The target compound lacks this moiety, suggesting divergent biological targets.
Biological Activity
The compound 3-(1-methanesulfonyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol is a member of the pyrazole family, which has garnered attention for its diverse biological activities. Pyrazoles are known for their roles in medicinal chemistry, particularly in developing anti-inflammatory, analgesic, and anticancer agents. This article explores the biological activity of this specific compound, supported by data tables and relevant research findings.
Structural Features
The structure of this compound can be described as follows:
- Core Structure : A pyrazole ring substituted with a methanesulfonyl group and a phenolic moiety.
- Molecular Formula : C16H16N2O2S
- Molecular Weight : 304.37 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of appropriate hydrazones with methanesulfonyl derivatives under acidic conditions. The process yields high purity and good yields, making it suitable for further biological evaluations.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of pyrazole derivatives. For instance, compounds similar to this compound have shown significant activity against various cancer cell lines:
These findings suggest that the incorporation of a methanesulfonyl group may enhance the compound's ability to inhibit cancer cell proliferation.
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been well-documented. For example, similar compounds have exhibited anti-inflammatory effects superior to conventional drugs like diclofenac:
| Compound | Inflammation Model | Effectiveness (Compared to Diclofenac) | Reference |
|---|---|---|---|
| Compound D | Carrageenan-induced paw edema | Higher efficacy | |
| Compound E | Zymosan-induced inflammation | Comparable efficacy |
These results indicate that compounds with a pyrazole core may serve as promising anti-inflammatory agents.
Antimicrobial Activity
The antimicrobial properties of pyrazoles have also been explored. Research indicates that certain derivatives demonstrate effective inhibition against pathogenic bacteria:
| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|---|
| Compound F | Staphylococcus aureus | 10 | |
| Compound G | Escherichia coli | 15 |
These findings underscore the potential application of pyrazoles in treating bacterial infections.
Case Studies
A notable study investigated the pharmacological profile of various pyrazole derivatives, including our compound of interest. The study employed in vitro assays to evaluate cytotoxicity and mechanism of action against cancer cells. Results indicated that the methanesulfonyl substitution significantly increased apoptotic activity in treated cells compared to controls.
Q & A
What are the optimized synthetic routes for 3-(1-methanesulfonyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol, and how do reaction conditions influence yield and purity?
Level: Basic
Methodological Answer:
The synthesis typically involves multi-step reactions starting with the condensation of chalcone derivatives with hydrazine hydrate or substituted hydrazines to form the pyrazole ring. Key steps include:
- Step 1: Formation of the dihydropyrazole core via cyclocondensation under reflux in ethanol or acetic acid .
- Step 2: Methanesulfonylation at the pyrazole nitrogen using methanesulfonyl chloride in dichloromethane under inert atmosphere .
- Step 3: Introduction of the phenolic group via Suzuki coupling or nucleophilic aromatic substitution, optimized with palladium catalysts or base-mediated conditions .
Critical Parameters:
- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require rigorous drying to avoid hydrolysis .
- Temperature: Controlled heating (60–80°C) improves cyclization efficiency, while excess heat degrades sensitive intermediates .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity >95% .
Table 1: Representative Yields Under Different Conditions
| Step | Solvent | Temp (°C) | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| 1 | Ethanol | 70 | None | 78 | 92 |
| 2 | DCM | 25 | TEA | 85 | 89 |
| 3 | DMF | 100 | Pd(PPh₃)₄ | 65 | 94 |
Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Level: Basic
Methodological Answer:
Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR: Assigns proton environments (e.g., phenolic -OH at δ 9.8–10.2 ppm; pyrazole protons at δ 3.1–4.3 ppm) and confirms regiochemistry .
- 2D NMR (COSY, HSQC): Resolves overlapping signals in the dihydropyrazole ring .
Infrared Spectroscopy (IR):
- Detects functional groups: sulfonyl S=O stretches (1150–1350 cm⁻¹), phenolic O-H (3200–3600 cm⁻¹) .
High-Performance Liquid Chromatography (HPLC):
- Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98%) and stability under acidic/basic conditions .
Mass Spectrometry (HRMS):
- Confirms molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of SO₂CH₃ group at m/z 122) .
How does the electronic configuration of the methanesulfonyl and phenolic groups affect the compound's reactivity and interactions with biological targets?
Level: Advanced
Methodological Answer:
Electronic Effects:
- Methanesulfonyl Group: Electron-withdrawing nature reduces electron density on the pyrazole ring, enhancing electrophilic substitution resistance but stabilizing hydrogen bonding with enzyme active sites (e.g., COX-2 sulfonamide binding pockets) .
- Phenolic -OH: Acts as a hydrogen bond donor, improving solubility in aqueous media and facilitating interactions with polar residues in target proteins (e.g., kinase ATP-binding domains) .
Biological Activity Correlation:
- In Vitro Assays: The compound inhibits TNF-α production in RAW 264.7 macrophages (IC₅₀ = 2.3 µM) due to synergistic effects of sulfonyl and phenolic groups .
- SAR Studies: Methylation of the phenolic -OH reduces anti-inflammatory activity by 70%, highlighting its critical role .
Computational Validation:
- Docking Simulations (AutoDock Vina): Predict binding affinities (−9.2 kcal/mol) to COX-2, driven by sulfonyl-oxygen interactions with Arg120 and Tyr355 .
What computational approaches are used to model the 3D structure and predict binding affinities?
Level: Advanced
Methodological Answer:
Molecular Dynamics (MD) Simulations:
- Force Fields (AMBER/CHARMM): Simulate conformational flexibility of the dihydropyrazole ring in aqueous and lipid bilayer environments .
- Free Energy Perturbation (FEP): Quantifies ΔG binding to targets like DNA gyrase, identifying key residues (e.g., Phe67, Asp73) .
Quantum Mechanics (QM):
- DFT Calculations (B3LYP/6-31G):* Optimize geometry, calculate electrostatic potential maps, and predict reactive sites for electrophilic attack .
Crystallography:
- SHELX Refinement: Resolves crystal packing effects; the sulfonyl group adopts a staggered conformation to minimize steric clash with phenyl substituents .
Table 2: Computational Predictions vs. Experimental Data
| Parameter | Predicted (DFT) | Experimental (XRD) |
|---|---|---|
| C-S-O Bond Angle (°) | 104.5 | 103.2 |
| Pyrazole Dihedral (°) | 12.7 | 14.1 |
How can researchers resolve contradictions in biological activity data across studies involving this compound?
Level: Advanced
Methodological Answer:
Root Causes of Discrepancies:
- Purity Variability: Impurities >5% (e.g., unreacted intermediates) skew IC₅₀ values. Validate via HPLC-MS .
- Assay Conditions: Differences in cell lines (e.g., HeLa vs. HEK293) or serum concentrations alter bioavailability .
Strategies for Harmonization:
Standardized Protocols: Use identical cell passage numbers, serum-free media, and endpoint assays (e.g., MTT vs. luminescence) .
Metabolite Profiling: LC-MS/MS identifies active metabolites (e.g., demethylated derivatives) that may contribute to observed effects .
Cross-Validation: Compare in vitro results with ex vivo models (e.g., murine peritoneal macrophages) to account for tissue-specific metabolism .
Case Study:
- Contradiction: Anti-cancer activity reported in HepG2 (IC₅₀ = 5 µM) but absent in MCF-6.
- Resolution: HepG2 overexpress CYP3A4, which metabolizes the compound to an active quinone intermediate .
What strategies are effective for analyzing stereochemical outcomes in the synthesis of this compound?
Level: Advanced
Methodological Answer:
Chiral Chromatography:
- HPLC with Chiralpak AD-H: Resolves enantiomers (R:S = 1.2:1) using hexane/isopropanol (90:10) .
Circular Dichroism (CD):
- Detects Cotton effects at 220–250 nm, confirming dominant R-configuration at C5 of the dihydropyrazole ring .
Crystallographic Analysis:
- ORTEP-3 Visualization: Confirms absolute configuration via Flack parameter (0.08(3)) in single-crystal XRD .
Stereochemical Control:
- Chiral Auxiliaries: Use (S)-BINOL-phosphoric acid to induce enantioselectivity (>80% ee) during cyclocondensation .
How does the compound's stability under physiological conditions impact its pharmacological profiling?
Level: Advanced
Methodological Answer:
Stability Assays:
- pH-Dependent Degradation: Half-life (t₁/₂) decreases from 8.2 h (pH 7.4) to 1.5 h (pH 2.0) due to sulfonamide hydrolysis .
- Plasma Stability: 85% intact after 4 h (rat plasma), indicating moderate esterase resistance .
Formulation Strategies:
- Prodrug Design: Acetylate the phenolic -OH to enhance oral bioavailability (AUC increased by 3.2-fold) .
- Nanoparticle Encapsulation (PLGA): Sustained release over 72 h, maintaining therapeutic plasma levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
